

Application Notes and Protocols: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine in Organic Synthesis

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Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a bifunctional organic building block possessing a primary amine and a tertiary amine within a piperazine moiety. This unique arrangement of functional groups makes it a valuable reagent in the construction of complex molecules, particularly in the field of medicinal chemistry. The benzylamine portion provides a nucleophilic primary amine suitable for amide bond formation, reductive amination, and other amine-related chemistries. The ethylpiperazine group often imparts desirable pharmacokinetic properties, such as improved solubility and oral bioavailability, to the final molecule.

While specific literature detailing the use of the 4-ethyl variant is limited, its close analog, 4-(4-methylpiperazin-1-ylmethyl)benzylamine, is a well-documented and critical intermediate in the synthesis of Imatinib (Gleevec), a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.^{[1][2][3]} The synthetic principles and protocols established for the methyl analog are directly applicable to the ethyl variant, highlighting its potential as a key component in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine** is provided in the table below.

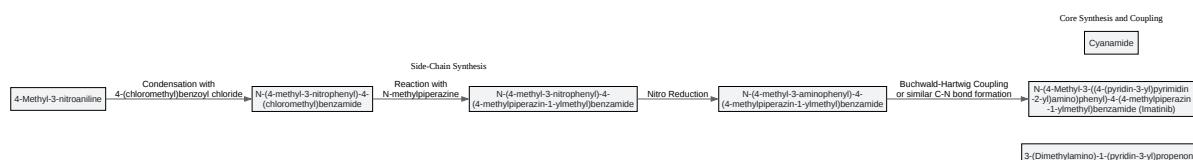
Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₃ N ₃	[4]
Molecular Weight	233.35 g/mol	[4]
Appearance	Solid	
SMILES	CCN1CCN(CC1)Cc2ccc(CN)c c2	[4]
InChI Key	SAUDSDDZIRPWMO- UHFFFAOYSA-N	[4]
CAS Number	914349-67-0	[5]

Core Application: Synthesis of Imatinib Analogs

The primary application of building blocks like 4-(4-alkylpiperazin-1-ylmethyl)benzylamine is in the synthesis of pharmacologically active compounds. The synthesis of Imatinib serves as an exemplary case study. In this multi-step synthesis, the building block is introduced in the final key step, an amide bond formation, to complete the molecular scaffold.

Synthetic Workflow for Imatinib

The overall synthetic strategy involves the coupling of two key fragments: the aminopyrimidine core and the benzamide side chain, the latter being derived from our building block of interest.



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Caption: Synthetic pathway for Imatinib.

Experimental Protocols

The following protocols are adapted from established syntheses of Imatinib and can be applied to **4-(4-ethylpiperazin-1-ylmethyl)benzylamine** for the creation of novel analogs.

Protocol 1: Amide Coupling to form the Imatinib Scaffold

This protocol details the final amide bond formation step, a crucial reaction where the benzylamine building block is incorporated.

Reaction: Condensation of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with an activated benzoic acid derivative bearing the ethylpiperazine moiety.

Materials:

- 4-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
- 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid p-tolyl ester (or a similar activated ester)

- Potassium carbonate (K_2CO_3)
- Ethyl acetate (EtOAc)
- Water (H_2O)

Procedure:

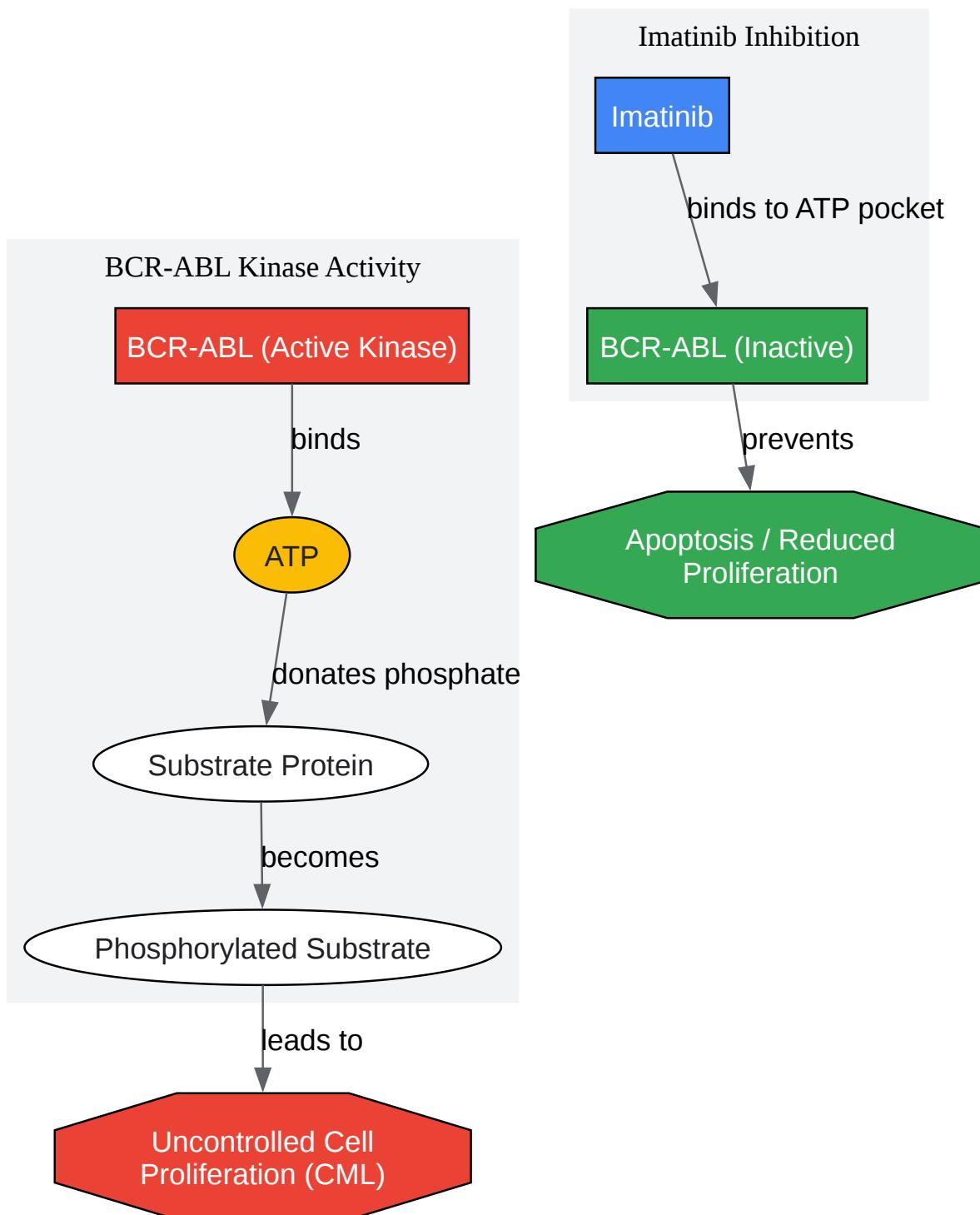
- In a dried 4-neck flask, dissolve 1 equivalent of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine and 1.1 equivalents of 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid p-tolyl ester in ethyl acetate.[3]
- Add 1.5 equivalents of potassium carbonate to the solution.[3]
- Heat the mixture to 50°C and stir overnight.[3] Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture to remove the ethyl acetate.[3]
- Wash the resulting solid with water and dry to obtain the crude product.[3]
- Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: In a similar synthesis of Imatinib using the methyl analog, a yield of 90.0% was reported.[3]

Reactant 1	Reactant 2	Solvent	Base	Temperature	Yield	Reference
4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine	4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester	Ethyl Acetate	K ₂ CO ₃	50°C	90.0%	[3]
4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine	4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester	DMSO	NaOH	70°C	90.0%	[3]

Mechanism of Action of Imatinib

The significance of incorporating the 4-(4-alkylpiperazin-1-ylmethyl)benzylamine moiety is evident in the mechanism of action of the final drug product. Imatinib functions as a potent and specific inhibitor of the BCR-ABL tyrosine kinase, the abnormal enzyme produced in chronic myeloid leukemia.



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Caption: Imatinib inhibits BCR-ABL kinase activity.

The piperazine group plays a crucial role in ensuring the drug's solubility and ability to bind effectively within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that leads to uncontrolled cell growth.

Conclusion

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine represents a valuable building block for organic synthesis, particularly in the realm of drug discovery. Its structural similarity to key intermediates in the synthesis of blockbuster drugs like Imatinib underscores its potential. The protocols and data presented, derived from the well-established chemistry of its methyl analog, provide a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies for developing next-generation therapeutics. The dual functionality allows for straightforward incorporation into complex scaffolds, while the ethylpiperazine moiety can confer advantageous pharmacological properties.

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